molecular formula C10H11NO4 B11958858 3-(3-nitrophenyl)butanoic Acid

3-(3-nitrophenyl)butanoic Acid

Cat. No.: B11958858
M. Wt: 209.20 g/mol
InChI Key: SXMKYMZERNKBMA-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)butanoic Acid: is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-nitrophenyl)butanoic acid can be achieved through several methods. One common approach involves the nitration of phenylbutanoic acid. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the phenyl ring. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Nitrophenyl)butanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products:

    Reduction: 3-(3-Aminophenyl)butanoic acid.

    Substitution: Various substituted phenylbutanoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

Chemistry: 3-(3-Nitrophenyl)butanoic acid is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)butanoic acid and its derivatives often involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    3-(4-Nitrophenyl)butanoic Acid: Similar structure but with the nitro group in the para position.

    3-(2-Nitrophenyl)butanoic Acid: Similar structure but with the nitro group in the ortho position.

    3-(3-Aminophenyl)butanoic Acid: The reduced form of 3-(3-nitrophenyl)butanoic acid.

Uniqueness: this compound is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different biological activities and synthetic applications compared to its isomers.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-(3-nitrophenyl)butanoic acid

InChI

InChI=1S/C10H11NO4/c1-7(5-10(12)13)8-3-2-4-9(6-8)11(14)15/h2-4,6-7H,5H2,1H3,(H,12,13)

InChI Key

SXMKYMZERNKBMA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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